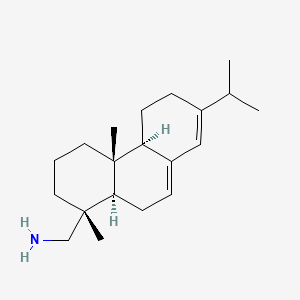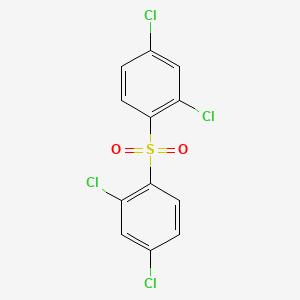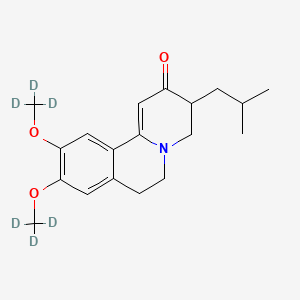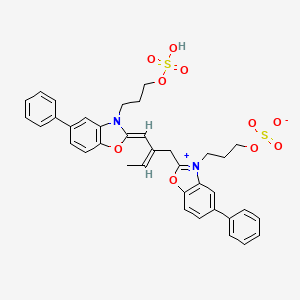
Einecs 256-143-6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 256-143-6, also known as 1,2,3,4,5,6-hexachlorocyclohexane, is a chemical compound that belongs to the class of organochlorine compounds. It is a chlorinated hydrocarbon with the molecular formula C6H6Cl6. This compound has been widely used in various industrial applications due to its chemical stability and effectiveness as a pesticide.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,3,4,5,6-hexachlorocyclohexane can be synthesized through the chlorination of benzene. The reaction involves the addition of chlorine to benzene in the presence of a catalyst such as ferric chloride or aluminum chloride. The reaction is typically carried out at elevated temperatures and pressures to ensure complete chlorination of the benzene ring.
Industrial Production Methods
In industrial settings, the production of 1,2,3,4,5,6-hexachlorocyclohexane involves the continuous chlorination of benzene in large reactors. The process is carefully controlled to maintain the desired reaction conditions and to ensure the purity of the final product. The resulting compound is then purified through distillation and crystallization processes.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4,5,6-hexachlorocyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hexachlorocyclohexanone.
Reduction: Reduction of 1,2,3,4,5,6-hexachlorocyclohexane can lead to the formation of lower chlorinated cyclohexanes.
Substitution: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Hexachlorocyclohexanone
Reduction: Lower chlorinated cyclohexanes
Substitution: Various substituted cyclohexanes depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
1,2,3,4,5,6-hexachlorocyclohexane has been extensively studied for its applications in various fields:
Chemistry: It is used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Research has focused on its effects on biological systems, including its toxicity and environmental impact.
Medicine: Studies have investigated its potential use as an antiparasitic agent.
Industry: It has been used as a pesticide and in the production of other chemicals.
Wirkmechanismus
The mechanism by which 1,2,3,4,5,6-hexachlorocyclohexane exerts its effects involves the disruption of cellular processes. It interferes with the function of enzymes and cellular membranes, leading to cell death. The compound targets various molecular pathways, including those involved in energy production and signal transduction.
Vergleich Mit ähnlichen Verbindungen
1,2,3,4,5,6-hexachlorocyclohexane can be compared with other organochlorine compounds such as:
- 1,2,3,4-tetrachlorobenzene
- 1,2,3,4,5-pentachlorobenzene
- 1,2,3,4,5,6-hexachlorobenzene
Uniqueness
What sets 1,2,3,4,5,6-hexachlorocyclohexane apart is its high degree of chlorination, which contributes to its chemical stability and effectiveness as a pesticide. Its unique structure also makes it a valuable compound for research in various scientific fields.
Eigenschaften
CAS-Nummer |
43208-90-8 |
|---|---|
Molekularformel |
C37H36N2O10S2 |
Molekulargewicht |
732.8 g/mol |
IUPAC-Name |
3-[5-phenyl-2-[(Z)-2-[(Z)-[5-phenyl-3-(3-sulfooxypropyl)-1,3-benzoxazol-2-ylidene]methyl]but-2-enyl]-1,3-benzoxazol-3-ium-3-yl]propyl sulfate |
InChI |
InChI=1S/C37H36N2O10S2/c1-2-27(23-36-38(19-9-21-46-50(40,41)42)32-25-30(15-17-34(32)48-36)28-11-5-3-6-12-28)24-37-39(20-10-22-47-51(43,44)45)33-26-31(16-18-35(33)49-37)29-13-7-4-8-14-29/h2-8,11-18,23,25-26H,9-10,19-22,24H2,1H3,(H-,40,41,42,43,44,45)/b27-2+,36-23- |
InChI-Schlüssel |
WQYPOBUNZCXDKJ-FSXYLFKXSA-N |
Isomerische SMILES |
C/C=C(/CC1=[N+](C2=C(O1)C=CC(=C2)C3=CC=CC=C3)CCCOS(=O)(=O)[O-])\C=C/4\N(C5=C(O4)C=CC(=C5)C6=CC=CC=C6)CCCOS(=O)(=O)O |
Kanonische SMILES |
CC=C(CC1=[N+](C2=C(O1)C=CC(=C2)C3=CC=CC=C3)CCCOS(=O)(=O)[O-])C=C4N(C5=C(O4)C=CC(=C5)C6=CC=CC=C6)CCCOS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


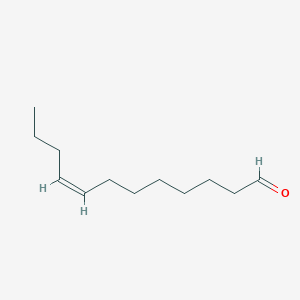

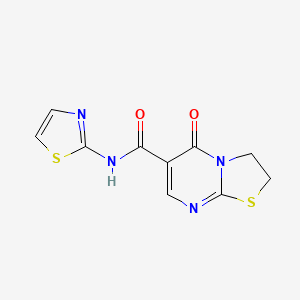
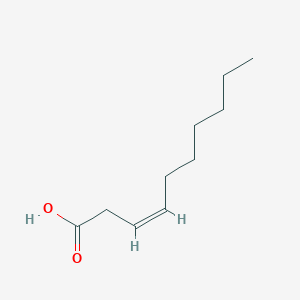
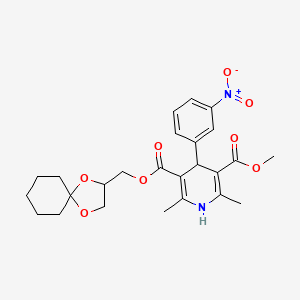
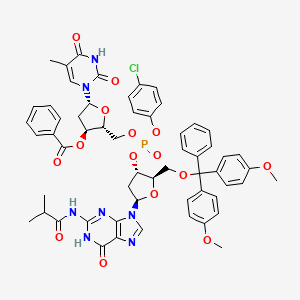
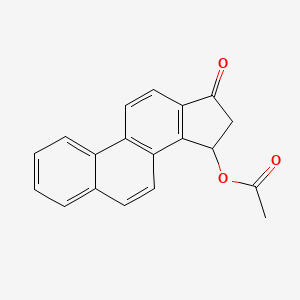

![[(3S,3aR,6S,6aS)-3-[[2-hydroxy-3-[3-(trifluoromethyl)phenoxy]propyl]amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12723317.png)

![Trisodium 7-[[4-chloro-6-[N-(sulphonatomethyl)anilino]-1,3,5-triazin-2-YL]amino]-4-hydroxy-3-[(O-sulphonatophenyl)azo]naphthalene-2-sulphonate](/img/structure/B12723330.png)
